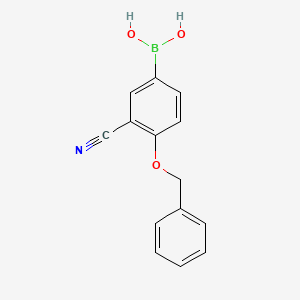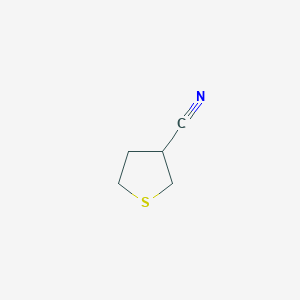
(4-Benzyloxy-3-cyanophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzyloxy-3-cyanophenyl)boronic acid, also known as BOC-BCN, is a boronic acid derivative that has gained significant attention in the field of chemistry and biochemistry. BOC-BCN is a versatile compound that can be used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions, Sonogashira coupling reactions, and Buchwald-Hartwig amination reactions.
Applications De Recherche Scientifique
(4-Benzyloxy-3-cyanophenyl)boronic acid has been widely used in scientific research due to its versatility and ability to participate in various chemical reactions. The compound has been used in the synthesis of pharmaceuticals, agrochemicals, and materials science. In addition, this compound has been used as a fluorescent probe for the detection of reactive oxygen species in living cells. The compound has also been used in the development of biosensors for the detection of glucose and other biomolecules.
Mécanisme D'action
Target of Action
The primary target of [4-(Benzyloxy)-3-cyanophenyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, [4-(Benzyloxy)-3-cyanophenyl]boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by [4-(Benzyloxy)-3-cyanophenyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
The compound’s stability and reactivity in the suzuki–miyaura coupling reaction suggest that it may have unique adme properties that contribute to its bioavailability .
Result of Action
The molecular and cellular effects of [4-(Benzyloxy)-3-cyanophenyl]boronic acid’s action primarily involve the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various chemical reactions and processes .
Action Environment
The action of [4-(Benzyloxy)-3-cyanophenyl]boronic acid can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the reaction . Furthermore, the compound’s stability and reactivity may also be affected by other environmental conditions, such as temperature and the presence of other chemical reagents .
Avantages Et Limitations Des Expériences En Laboratoire
(4-Benzyloxy-3-cyanophenyl)boronic acid has several advantages for use in lab experiments. The compound is easy to synthesize and has a high yield. In addition, this compound is stable under a wide range of conditions, making it suitable for use in various chemical reactions. However, this compound has some limitations. The compound is toxic and can cause skin and eye irritation. In addition, the compound is sensitive to air and moisture, which can affect its stability.
Orientations Futures
There are several future directions for the use of (4-Benzyloxy-3-cyanophenyl)boronic acid in scientific research. One direction is the development of new biosensors for the detection of biomolecules. This compound has the potential to be used in the development of biosensors that can detect a wide range of biomolecules with high sensitivity and specificity. Another direction is the development of new pharmaceuticals that target specific biological molecules. This compound can be used as a tool to modify biological molecules and alter their function, which can lead to the development of new pharmaceuticals for the treatment of various diseases. Finally, this compound can be used in the development of new materials with unique properties. The compound has the potential to be used in the synthesis of materials with specific optical, electronic, and magnetic properties.
Méthodes De Synthèse
The synthesis of (4-Benzyloxy-3-cyanophenyl)boronic acid is a multistep process that involves the reaction of 4-cyanophenol with benzyl bromide to form 4-benzyloxy-3-cyanophenol. This intermediate is then reacted with boronic acid in the presence of a palladium catalyst to form this compound. The synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Propriétés
IUPAC Name |
(3-cyano-4-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO3/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-8,17-18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLFXTLXGOSRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2619991.png)
![Tert-butyl (2S)-2-[4-[(2-chloroacetyl)amino]piperidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B2619992.png)

![4-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B2619994.png)

![Methyl 2-[1-(6-chloropyridine-3-carbonyl)piperidin-2-yl]acetate](/img/structure/B2619997.png)

![1-(2-((3-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2620001.png)

![N-[2-Oxo-1-(pyridin-2-ylmethyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2620006.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2620007.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B2620011.png)
![3-benzyl-N-(3-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2620013.png)
![8-fluoro-2-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620014.png)